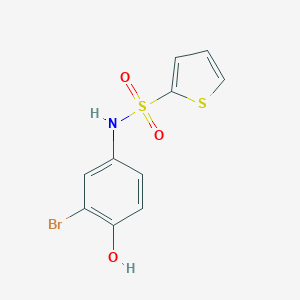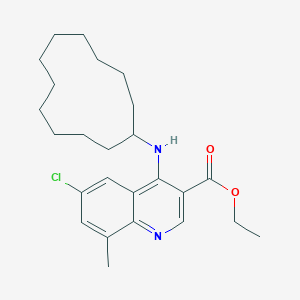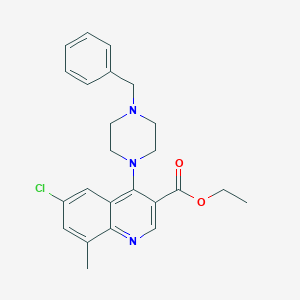
N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to exhibit interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide involves its ability to inhibit specific enzymes. For example, it has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide can reduce inflammation and pain.
Biochemical and Physiological Effects
N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide has been found to exhibit interesting biochemical and physiological effects. For example, it has been found to have anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have antibacterial activity against certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide in lab experiments is its ability to inhibit specific enzymes, which can be useful in studying the role of these enzymes in various diseases. Additionally, its fluorescence properties make it useful as a fluorescent probe in biological imaging studies. However, one limitation of using this compound is its potential toxicity, which can affect the results of experiments.
Direcciones Futuras
There are many potential future directions for research involving N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide. One direction is to explore its potential as a drug candidate for various diseases, such as cancer and inflammation. Another direction is to study its mechanism of action in more detail, including its interactions with specific enzymes and other biomolecules. Additionally, its potential as a fluorescent probe in biological imaging studies can be further explored.
Métodos De Síntesis
N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide can be synthesized using different methods. One of the most common methods involves the reaction of 3-bromo-4-hydroxybenzenesulfonamide with thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide as a white solid with a high yield.
Aplicaciones Científicas De Investigación
N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide has been found to exhibit interesting properties that make it useful in scientific research. This compound has been used in the development of new drugs as a potential inhibitor of enzymes that are involved in various diseases such as cancer, inflammation, and infectious diseases. It has also been used as a fluorescent probe in biological imaging studies due to its fluorescence properties.
Propiedades
Fórmula molecular |
C10H8BrNO3S2 |
|---|---|
Peso molecular |
334.2 g/mol |
Nombre IUPAC |
N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H8BrNO3S2/c11-8-6-7(3-4-9(8)13)12-17(14,15)10-2-1-5-16-10/h1-6,12-13H |
Clave InChI |
QTQBUEYNRHGFAF-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Br |
SMILES canónico |
C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![ethyl 3-{[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]amino}benzoate](/img/structure/B284842.png)
![N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-cyclododecylamine](/img/structure/B284843.png)
![3-isopentyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284845.png)
![3-butyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284847.png)
![3-ethyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284848.png)
![3-(4-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284850.png)
![3-(3-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284851.png)
![isobutyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284856.png)
![butyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284858.png)